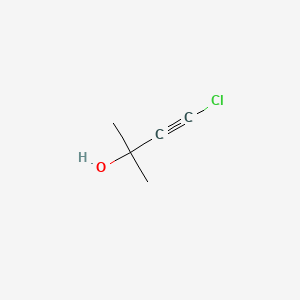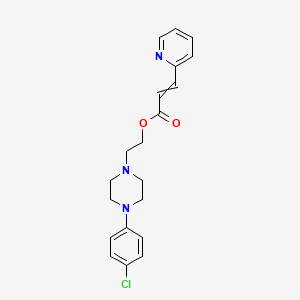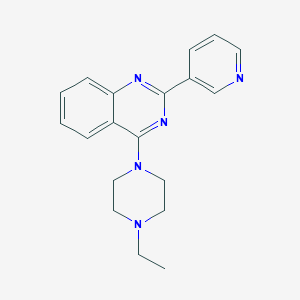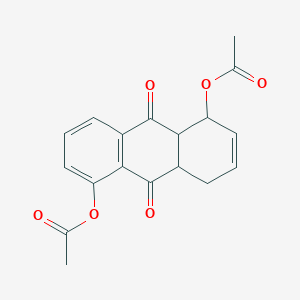
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a phenyl group, and a pent-4-en-2-amine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine typically involves multiple steps, including the formation of the cyclopropylmethyl group and the attachment of the phenyl and amine groups. One common method involves the use of Grignard reagents, where cyclopropylmethyl magnesium bromide reacts with appropriate precursors to form the desired compound . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. This method enhances reaction throughput and improves the space-time yield compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific catalysts to achieve desired products.
Major Products Formed
Major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing amines and phenyl-substituted amines, such as:
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- 2-(cyclopropylmethyl)-2-acetamidopropanedioic acid
Uniqueness
What sets N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
37092-85-6 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C16H23N/c1-13(2)10-16(17-12-15-8-9-15)11-14-6-4-3-5-7-14/h3-7,15-17H,1,8-12H2,2H3 |
InChI Key |
HFASSIYHMIYPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CC1=CC=CC=C1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)


![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
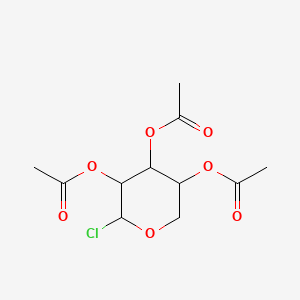
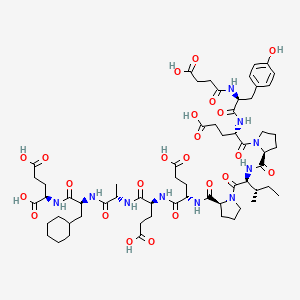
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
